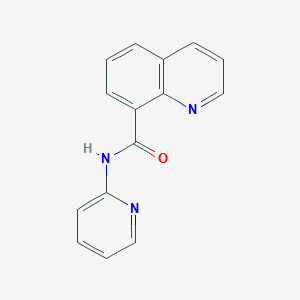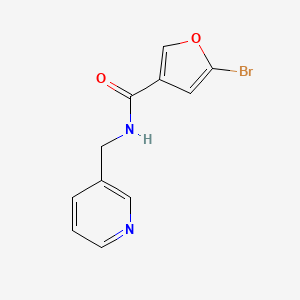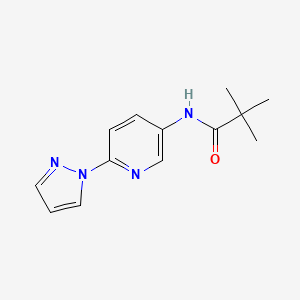![molecular formula C17H18N2O3 B7470791 1-[4-[4-(Furan-3-carbonyl)piperazin-1-yl]phenyl]ethanone](/img/structure/B7470791.png)
1-[4-[4-(Furan-3-carbonyl)piperazin-1-yl]phenyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-[4-(Furan-3-carbonyl)piperazin-1-yl]phenyl]ethanone, also known as FC-5, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 1-[4-[4-(Furan-3-carbonyl)piperazin-1-yl]phenyl]ethanone is not fully understood, but studies suggest that it may act by inhibiting the activity of certain enzymes or receptors in the body. For example, 1-[4-[4-(Furan-3-carbonyl)piperazin-1-yl]phenyl]ethanone has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition can lead to the accumulation of DNA damage and cell death, making 1-[4-[4-(Furan-3-carbonyl)piperazin-1-yl]phenyl]ethanone a potential antitumor agent.
Biochemical and Physiological Effects:
1-[4-[4-(Furan-3-carbonyl)piperazin-1-yl]phenyl]ethanone has been found to have several biochemical and physiological effects, including antitumor, antibacterial, and anti-inflammatory activities. In vitro studies have shown that 1-[4-[4-(Furan-3-carbonyl)piperazin-1-yl]phenyl]ethanone can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 1-[4-[4-(Furan-3-carbonyl)piperazin-1-yl]phenyl]ethanone has also been shown to exhibit antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. In addition, 1-[4-[4-(Furan-3-carbonyl)piperazin-1-yl]phenyl]ethanone has been found to have anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-[4-[4-(Furan-3-carbonyl)piperazin-1-yl]phenyl]ethanone is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. 1-[4-[4-(Furan-3-carbonyl)piperazin-1-yl]phenyl]ethanone also exhibits a wide range of biological activities, making it a versatile compound for various research applications. However, the main limitation of 1-[4-[4-(Furan-3-carbonyl)piperazin-1-yl]phenyl]ethanone is its limited solubility in aqueous solutions, which can make it challenging to use in certain experiments.
Future Directions
There are several future directions for research on 1-[4-[4-(Furan-3-carbonyl)piperazin-1-yl]phenyl]ethanone. One potential direction is the development of new derivatives of 1-[4-[4-(Furan-3-carbonyl)piperazin-1-yl]phenyl]ethanone with improved pharmacological properties. Another direction is the investigation of the mechanism of action of 1-[4-[4-(Furan-3-carbonyl)piperazin-1-yl]phenyl]ethanone, which could provide insights into its potential therapeutic applications. Additionally, further studies are needed to explore the potential applications of 1-[4-[4-(Furan-3-carbonyl)piperazin-1-yl]phenyl]ethanone in materials science and other fields.
Synthesis Methods
1-[4-[4-(Furan-3-carbonyl)piperazin-1-yl]phenyl]ethanone can be synthesized through a multi-step process involving the reaction of furan-3-carboxylic acid with piperazine, followed by the reaction of the resulting product with 4-chlorobenzophenone. The final product is obtained through purification and isolation steps. The synthesis of 1-[4-[4-(Furan-3-carbonyl)piperazin-1-yl]phenyl]ethanone is relatively straightforward and can be performed using standard laboratory techniques.
Scientific Research Applications
1-[4-[4-(Furan-3-carbonyl)piperazin-1-yl]phenyl]ethanone has been found to have potential applications in various fields of scientific research, including medicinal chemistry, drug discovery, and materials science. In medicinal chemistry, 1-[4-[4-(Furan-3-carbonyl)piperazin-1-yl]phenyl]ethanone has been shown to exhibit antitumor and antibacterial activities, making it a promising candidate for the development of new drugs. In drug discovery, 1-[4-[4-(Furan-3-carbonyl)piperazin-1-yl]phenyl]ethanone can be used as a scaffold for the design and synthesis of new compounds with improved pharmacological properties. In materials science, 1-[4-[4-(Furan-3-carbonyl)piperazin-1-yl]phenyl]ethanone can be used as a building block for the synthesis of functional materials with unique properties.
properties
IUPAC Name |
1-[4-[4-(furan-3-carbonyl)piperazin-1-yl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-13(20)14-2-4-16(5-3-14)18-7-9-19(10-8-18)17(21)15-6-11-22-12-15/h2-6,11-12H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZVURXDFAIHGQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-[4-(Furan-3-carbonyl)piperazin-1-yl]phenyl]ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-fluorobenzyl)amino]-2-oxoethyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate](/img/structure/B7470710.png)





![Cyclopentyl(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)methanone](/img/structure/B7470762.png)

![2-imidazo[1,2-a]pyridin-2-yl-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B7470779.png)
![[2-[(4-methylphenyl)methylamino]-2-oxoethyl] 1H-indazole-3-carboxylate](/img/structure/B7470785.png)
![4-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]amino]benzonitrile](/img/structure/B7470799.png)


